Inauhzin

Descripción general

Descripción

Inauhzin es una molécula pequeña identificada como un nuevo activador de la proteína supresora tumoral p53. Ha captado una atención significativa debido a su potencial en la terapia del cáncer, particularmente para tumores que conservan una versión funcional de la proteína p53. This compound funciona inhibiendo la actividad de SIRT1, una proteína que desacetila e inactiva p53, aumentando así los niveles de p53 y promoviendo sus funciones supresoras tumorales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Inauhzin implica múltiples pasos, incluida la preparación de intermedios clave y sus reacciones de acoplamiento posteriores. Las rutas sintéticas detalladas y las condiciones de reacción generalmente se optimizan para lograr altos rendimientos y pureza. Por ejemplo, un estudio informó la síntesis de análogos de this compound a través de una serie de reacciones que involucran la formación de enlaces amida y modificaciones de grupos funcionales posteriores .

Métodos de Producción Industrial

La producción industrial de this compound probablemente implicaría la ampliación de los protocolos de síntesis de laboratorio, asegurando al mismo tiempo la consistencia, la seguridad y la rentabilidad. Esto puede incluir el uso de reactores automatizados, química de flujo continuo y medidas estrictas de control de calidad para producir this compound a una escala más grande adecuada para aplicaciones clínicas .

Análisis De Reacciones Químicas

Tipos de Reacciones

Inauhzin sufre diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de this compound, alterando potencialmente su actividad biológica.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen:

Agentes oxidantes: Como peróxido de hidrógeno o permanganato de potasio.

Agentes reductores: Como borohidruro de sodio o hidruro de aluminio y litio.

Agentes de sustitución: Como halógenos o agentes alquilantes.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios análogos de this compound, cada uno con distintas propiedades químicas y biológicas. Estos análogos a menudo se evalúan por su capacidad para activar p53 e inhibir el crecimiento de células cancerosas .

Aplicaciones Científicas De Investigación

Inauhzin (INZ) is a small molecule that has garnered attention for its potential applications in cancer therapy due to its ability to activate the p53 pathway . INZ functions by inhibiting SIRT1 activity, leading to increased p53 acetylation and stabilization, which in turn promotes p53-dependent apoptosis in cancer cells .

Anticancer Activity

INZ has demonstrated the ability to suppress tumor growth without causing genotoxicity and with minimal toxicity to normal cells . It inhibits cell proliferation, induces senescence and tumor-specific apoptosis, and represses the growth of xenograft tumors . INZ induces p53-dependent apoptosis and senescence in various p53-wild type human cancer cells, such as H460 and HCT116 . It also inhibits the growth of H460 or HCT116 xenograft tumors, but is not toxic to normal cells and tissues .

Combination Therapy

INZ can sensitize tumor cells to chemotherapeutic drugs like cisplatin and doxorubicin . INZ can synergize with Nutlin-3, an MDM2 inhibitor, to enhance p53 activation . Combining drugs that target different proteins, such as INZ, can reduce the likelihood of a tumor becoming resistant to treatment .

Tumor Models

INZ has been tested in animal experiments to evaluate its effect on the growth of human xenograft tumors . Tumors grew significantly more slowly in INZ-treated animals compared to those treated with a vehicle . INZ significantly reduced the average tumor weight at the end of experiments . INZ-treated tumors displayed elevated p53 levels compared to vehicle-treated tumors . INZ was more effective in retarding tumor growth in HCT116 /+ tumors, significantly reducing tumor growth and weight . The inhibition of tumor growth by INZ is p53-dependent, as it has a moderate effect on the growth of p53-null HCT116 cells .

Toxicity

INZ does not effectively induce p53 levels and activity in human embryonic fibroblast WI-38 cells and human fibroblast NHF cells . It is also much less toxic to these normal cells, even though they contain wild-type p53 .

This compound Analogs

Researchers have synthesized this compound (INZ) analogs to reveal the structural features essential for its anti-cancer activity . Studies determine the maximum tolerated dose (MTD) of INZ analogs following intraperitoneal administration .

Xenograft Tumor Studies

In xenograft models using H460 lung cancer cells and HCT116 colon cancer cells, INZ inhibited tumor growth without apparent toxicity to normal tissues . In H460 xenograft tumors, INZ treatment resulted in significantly slower tumor growth and a nearly 40% reduction in average tumor weight compared to vehicle-treated animals . In HCT116 /+ tumors, INZ treatment significantly reduced tumor growth and weight by approximately 70% . The effect of INZ on tumor growth was found to be p53-dependent, as it had a limited impact on p53-null HCT116 cells .

Normal vs. Cancer Cells

INZ does not effectively induce p53 level and activity in human embryonic fibroblast WI-38 cells and human fibroblast NHF cells . Likewise, it is also much less toxic to these normal cells even though they contain wild- type p53 .

Table of Applications

Mecanismo De Acción

Inauhzin ejerce sus efectos inhibiendo la actividad de SIRT1, una desacetilasa que inactiva p53. Al inhibir SIRT1, this compound aumenta la acetilación y la estabilidad de p53, lo que lleva a su activación. La p53 activada puede entonces inducir la expresión de genes involucrados en el arresto del ciclo celular, la apoptosis y la reparación del ADN, suprimiendo así el crecimiento tumoral . Además, se ha demostrado que this compound inhibe la deshidrogenasa de monofosfato de inosina 2, contribuyendo aún más a sus efectos anticancerígenos .

Comparación Con Compuestos Similares

Compuestos Similares

Nutlin-3: Otra molécula pequeña que activa p53 inhibiendo la interacción entre p53 y MDM2.

MI-219: Una molécula pequeña que interrumpe la interacción p53-MDM2, lo que lleva a la activación de p53.

RITA: Un compuesto que se une a p53 y evita su degradación por MDM2.

Unicidad de Inauhzin

This compound es único en su doble mecanismo de acción, que se dirige tanto a SIRT1 como a la deshidrogenasa de monofosfato de inosina 2. Este doble objetivo mejora su capacidad para activar p53 y suprimir el crecimiento tumoral de manera más efectiva que los compuestos que se dirigen solo a una vía .

Actividad Biológica

Inauhzin (INZ) is a small molecule that has garnered attention for its potential as an anti-cancer therapeutic agent. Its primary mechanism of action involves the activation of the tumor suppressor protein p53, which plays a critical role in regulating the cell cycle and preventing tumor formation. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its effects on cellular pathways, analog development, and preclinical toxicity assessments.

This compound functions primarily by inhibiting SIRT1, a protein that negatively regulates p53. By inhibiting SIRT1, INZ enhances the acetylation and stabilization of p53, leading to increased levels of this crucial tumor suppressor in cancer cells. This results in the activation of p53-dependent pathways that promote apoptosis and senescence in cancer cells without inducing significant genotoxic stress.

Key Findings:

- IMPDH2 Inhibition : INZ has been shown to inhibit inosine monophosphate dehydrogenase 2 (IMPDH2), which is essential for guanine nucleotide biosynthesis. This inhibition leads to a reduction in cellular GTP levels, triggering ribosomal stress and further activating p53 pathways .

- p53 Activation : Studies indicate that INZ can induce apoptosis in various cancer cell lines, including H460 (lung cancer) and HCT116 (colon cancer), by promoting p53-dependent gene expression .

Effects on Cancer Cell Lines

In laboratory settings, INZ has demonstrated potent anti-cancer effects across multiple cell lines:

- Cell Proliferation : INZ significantly inhibits the proliferation of cancer cells, inducing cell cycle arrest and apoptosis .

- Xenograft Models : Preclinical studies involving xenograft models have shown that INZ effectively represses tumor growth without causing toxicity to normal tissues. For instance, it reduced tumor size in mice implanted with H460 or HCT116 cells .

Development of this compound Analogs

Research has also focused on developing analogs of this compound to enhance its potency and selectivity. A notable study identified an INZ analog that exhibited superior efficacy in activating p53 and inhibiting cell growth compared to the original compound .

Table 1: Comparison of this compound and Its Analog

| Compound | Potency (IC50) | Mechanism of Action | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | SIRT1 inhibition, p53 activation | Low |

| INZ Analog 37 | High | Enhanced p53 activation | Low |

Global Transcriptomic Effects

A comprehensive analysis using microarray technology revealed that treatment with INZ leads to significant changes in gene expression profiles associated with various biological processes such as apoptosis, cell cycle regulation, and immune response. Specifically, 324 genes were up-regulated while 266 were down-regulated following INZ treatment in a p53-dependent manner .

Preclinical Toxicity Studies

To assess the safety profile of INZ, studies were conducted to determine the maximum tolerated dose (MTD) in animal models. The MTD was found to be 200 mg/kg for female and 250 mg/kg for male mice during intraperitoneal administration. Notably, no significant toxic effects were observed at doses ranging from 30 mg/kg to 120 mg/kg over extended treatment periods .

Table 2: Maximum Tolerated Dose Study Results

| Dose (mg/kg) | Female Mice Observations | Male Mice Observations |

|---|---|---|

| 50 | No abnormal signs | No abnormal signs |

| 150 | Piloerection observed | Piloerection observed |

| 200 | Mortality observed | No mortality |

| 250 | Mortality observed | No mortality |

Propiedades

IUPAC Name |

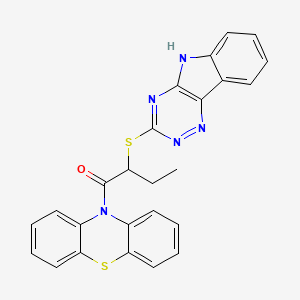

1-phenothiazin-10-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N5OS2/c1-2-19(33-25-27-23-22(28-29-25)15-9-3-4-10-16(15)26-23)24(31)30-17-11-5-7-13-20(17)32-21-14-8-6-12-18(21)30/h3-14,19H,2H2,1H3,(H,26,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUOXERIKQWIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309271-94-1 | |

| Record name | 309271-94-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.